BenchChemオンラインストアへようこそ!

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

neuroinflammation TSPO PBR

This compound provides a structurally unique pharmacophore that combines a 6-chlorobenzothiazole core with a succinimide-benzamide side chain, delivering high in vitro TSPO affinity (IC₅₀ = 2.1 nM) and human Topo IIα inhibition. Its computed CNS-penetrant lipophilicity (XLogP3 = 3.0) makes it an ideal scaffold for developing novel TSPO PET/SPECT radioligands or exploring dual-target cancer SAR in glioblastoma and breast cancer models. Procurement is exclusively via custom synthesis; request a batch-specific quote for mg to gram quantities.

Molecular Formula C18H12ClN3O3S
Molecular Weight 385.82
CAS No. 330191-21-4
Cat. No. B2444983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS330191-21-4
Molecular FormulaC18H12ClN3O3S
Molecular Weight385.82
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C18H12ClN3O3S/c19-11-3-6-13-14(9-11)26-18(20-13)21-17(25)10-1-4-12(5-2-10)22-15(23)7-8-16(22)24/h1-6,9H,7-8H2,(H,20,21,25)
InChIKeyXOLUWTCZXLRBBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 330191-21-4): Chemical Identity and Baseline Procurement Profile


N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 330191-21-4) is a synthetic small-molecule heterocyclic compound with the molecular formula C₁₈H₁₂ClN₃O₃S and a molecular weight of 385.8 g/mol [1]. Characterized by a benzothiazole core with a 6-chloro substituent linked via an amide bridge to a 4-(2,5-dioxopyrrolidin-1-yl)phenyl moiety, this compound is classified as a benzothiazole-benzamide derivative. Its computed XLogP3 value of 3.0 [1] indicates moderate lipophilicity, which, combined with 5 hydrogen bond acceptors [1], informs its drug-likeness and potential membrane permeability. The compound is currently listed as preclinical-phase material , accessible through custom synthesis vendors.

Why Generic or In-Class Benzothiazole Substitution of CAS 330191-21-4 Is Scientifically Unreliable


In-class substitution of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide based solely on the benzothiazole or benzamide scaffold is unreliable due to combinatorial structure-activity relationships (SAR) where distinct substitution patterns directly modulate target affinity and selectivity [1]. The specific combination of a 6-chloro group on the benzothiazole, an amide linker at the 2-position, and a succinimide-substituted phenyl ring creates a unique pharmacophore. As demonstrated by published SAR studies, even minor modifications to the benzothiazole core or the benzamide substituents can shift the primary molecular target from the peripheral benzodiazepine receptor (PBR/TSPO) to unrelated targets such as DNA topoisomerase II , amyloid-beta [2], or serotonin transporters, rendering generic replacement scientifically indefensible.

Quantitative Evidence Guide for N-(6-Chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 330191-21-4) vs. Comparators


PBR/TSPO Binding Affinity: Direct Comparison with the Reference Antagonist PK11195

The target compound exhibits high-affinity binding to the peripheral benzodiazepine receptor (PBR/TSPO) with an IC₅₀ of 2.1 nM in a competitive binding assay using rat kidney mitochondrial membranes [1]. This value is directly comparable, and slightly superior, to the archetypal PBR antagonist PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide), which binds TSPO with Ki values in the range of 3.1–4.1 nM .

neuroinflammation TSPO PBR competitive binding assay rat kidney mitochondria

Human DNA Topoisomerase IIα Inhibition: Qualitative Functional Differentiation

The target compound has been evaluated in a functional assay for inhibition of human DNA topoisomerase IIα, demonstrating positive inhibitory activity by interfering with the enzyme's relaxation of supercoiled plasmid DNA . In contrast, conventional benzothiazole TSPO ligands lack this ancillary activity, providing dual-target potential.

topoisomerase II anticancer plasmid relaxation assay human DNA topoisomerase II alpha

Computed Lipophilicity (XLogP3): Differentiating Partitioning Properties from In-Class Hydrophilic Analogs

The target compound's computed partition coefficient, XLogP3 = 3.0 [1], falls within the favorable range (1–4) for oral absorption and cellular permeability. This value is distinct from many earlier benzothiazole TSPO ligands, which often exhibit lower lipophilicity (XLogP < 2.0) [2], indicating potentially superior membrane passive diffusion.

lipophilicity ADME membrane permeability drug-likeness

Validated Application Scenarios for CAS 330191-21-4 Based on Specific Quantitative Evidence


TSPO-Mediated Neuroinflammation Imaging Probe Development

Given its high in vitro binding affinity for PBR/TSPO (IC₅₀ = 2.1 nM) comparable to the field standard PK11195 [1], this compound is an appropriate candidate scaffold for the development of novel TSPO-targeted positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging probes, particularly where a benzothiazole-based radioligand may offer distinct pharmacokinetic properties or a divergent selectivity profile compared to isoquinoline-based ligands.

Dual-Mechanism Anticancer Lead Optimization (Topoisomerase II + TSPO)

The demonstrated qualitative inhibition of human DNA topoisomerase IIα , coupled with high TSPO affinity, positions this compound as a promising dual-target lead for cancers where TSPO is overexpressed (e.g., glioblastoma, breast cancer). Procurement for structure-activity relationship (SAR) studies exploring this dual mechanism offers a defined differentiation strategy.

Blood-Brain Barrier-Penetrant Pharmacological Tool Compound

The moderate computed lipophilicity (XLogP3 = 3.0) [2] supports its use as a CNS-penetrant pharmacological tool for investigating TSPO function in neuroinflammatory disease models, provided that in vivo target engagement and pharmacokinetic profiling confirm the in vitro findings.

Pharmacophore Modeling and Virtual Screening Campaigns

The unique combination of the 6-chlorobenzothiazole core and the succinimide-substituted benzamide side chain provides a structurally distinct pharmacophore suitable for ligand-based virtual screening efforts aimed at identifying novel TSPO or topoisomerase II inhibitors with improved selectivity and reduced off-target activity.

Quote Request

Request a Quote for N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.